Benzyl 3-bromobenzoate
Overview
Description
Benzyl 3-bromobenzoate is a chemical compound with the molecular formula C14H11BrO2 . It has a molecular weight of 291.14 . The IUPAC name for this compound is this compound . It is typically stored at temperatures between 0-8°C .
Synthesis Analysis
Benzyl halides, such as this compound, are widely used as alkylation reagents in drug synthesis . A simple derivatization HPLC-UV method has been developed for the analysis of residual trace benzyl halides in drug substances . This method uses 1-(4-Nitrophenyl) piperazine (4-NPP) as a new derivatization reagent .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11BrO2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
This compound, being a benzyl halide, can undergo various reactions. For instance, it can participate in electrophilic aromatic substitution reactions . The bromine atom on the benzyl group can be replaced by other groups in these reactions .Scientific Research Applications
1. Radical Stable Protecting Groups
Benzyl 3-bromobenzoate and its derivatives have been explored for their potential as hydroxyl protecting groups that can withstand radical brominating conditions. This application is significant in organic synthesis, particularly in the protection of sensitive hydroxyl groups during radical reactions (Liotta et al., 1997).
2. Synthesis of Heterocyclic Compounds
In 2018, research demonstrated the use of aryl 2-bromobenzoates in the synthesis of benzo[c]chromen-6-ones and their analogues through microwave-assisted cyclization. This process highlights the role of bromobenzoates in constructing complex heterocyclic structures, which are often key components in pharmaceuticals (Dao et al., 2018).
3. Development of Antitubulin Agents
A study in 2014 focused on synthesizing a library of 3-(α-styryl)-benzo[b]thiophenes, which involved the synthesis of 3-bromobenzo[b]thiophene derivatives through bromocyclization. These compounds were evaluated for their antiproliferative properties, demonstrating the potential of bromobenzoate derivatives in the development of antitumor agents (Tréguier et al., 2014).
4. Selective Removal of Benzyl Ethers
Research has shown that anhydrous ferric chloride can selectively remove benzyl ethers from carbohydrates containing p-bromobenzoate esters without affecting the bromine atoms. This specificity is crucial in carbohydrate chemistry, where selective deprotection is often needed (Padrón & Vázquez, 1995).
5. Synthesis of Potential Antigen Inhibitors
A study in 2007 synthesized ethyl 3-(hydroxyphenoxy)benzyl butylphosphonates from 3-bromobenzoic acid. These compounds were identified as potential antigen 85C inhibitors, indicating the role of bromobenzoates in synthesizing biologically active molecules (Frlan et al., 2007).
Safety and Hazards
Benzyl 3-bromobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
benzyl 3-bromobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKNCPXUVGBSDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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